N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Description
N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C25H33N5O2S and its molecular weight is 467.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is the human soluble epoxide hydrolase (sEH) . This enzyme mediates the metabolism of epoxy fatty acids to the corresponding vicinal diols .
Mode of Action
This compound interacts with its target, sEH, by inhibiting its activity . This inhibition results in a decrease in the conversion of epoxy fatty acids to vicinal diols .
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolic pathway of epoxy fatty acids . This results in an accumulation of epoxy fatty acids and a decrease in the production of vicinal diols .
Pharmacokinetics
The presence of the adamantane fragment in the compound suggests that it may have good bioavailability due to the lipophilic nature of adamantane .
Result of Action
The molecular and cellular effects of this compound’s action include the accumulation of epoxy fatty acids and a decrease in the production of vicinal diols . This can potentially alter cellular signaling pathways that are regulated by these metabolites .
Action Environment
Factors such as ph, temperature, and the presence of other metabolites could potentially affect the compound’s action .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-3-7-29-23(32)22-19(6-8-33-22)30-20(27-28-24(29)30)4-5-21(31)26-15(2)25-12-16-9-17(13-25)11-18(10-16)14-25/h6,8,15-18H,3-5,7,9-14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTOJUBJHAFATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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